N-(2,4-dichlorophenyl)-2-methylbenzamide

Description

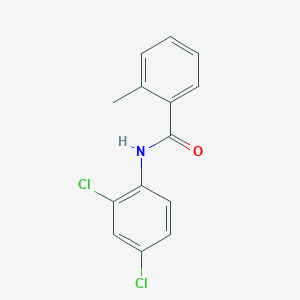

N-(2,4-Dichlorophenyl)-2-methylbenzamide (CAS RN: 22978-54-7) is a benzamide derivative with the molecular formula C₁₄H₁₁Cl₂NO and a molecular weight of 280.15 g/mol . The compound features a 2-methylbenzamide core substituted with a 2,4-dichlorophenyl group at the amide nitrogen. This structure confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-11(9)14(18)17-13-7-6-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRIRCHGCKATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282540 | |

| Record name | benzamide, n-(2,4-dichlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22978-54-7 | |

| Record name | N-(2,4-Dichlorophenyl)-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzamide, n-(2,4-dichlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-DICHLORO-2-METHYLBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-methylbenzamide typically involves the reaction of 2,4-dichloroaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Halogen atoms in the 2,4-dichlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemical Synthesis

N-(2,4-dichlorophenyl)-2-methylbenzamide serves as an important intermediate in organic synthesis. It can be utilized in the production of more complex organic molecules through various chemical reactions:

- Substitution Reactions : The compound can undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups.

- Oxidation and Reduction : It can participate in oxidation reactions to form carboxylic acids or ketones and reduction reactions to yield amines or alcohols.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, making it a candidate for therapeutic applications.

Medicinal Applications

The medicinal potential of this compound has been explored in drug development:

- Cancer Research : Some studies have investigated its antiproliferative effects against cancer cell lines, such as Hep-G2 (liver cancer) cells. The compound's structure allows it to interact with biological targets involved in cancer progression .

- Antiparasitic Activity : Research has focused on its effectiveness against protozoan parasites like Plasmodium falciparum, which causes malaria. Structure-activity relationship (SAR) studies have identified modifications that enhance its efficacy against these pathogens .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; participates in substitution reactions. |

| Biological Activities | Exhibits antimicrobial and anti-inflammatory effects. |

| Medicinal Applications | Investigated for antiproliferative effects on cancer cells and antiparasitic activity against P. falciparum. |

| Industrial Use | Utilized in the production of specialty chemicals and materials. |

Case Studies

- Antiproliferative Activity Against Hep-G2 Cells :

- Evaluation Against Protozoan Parasites :

- Mechanism of Action :

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Benzamides

2-Chloro-N-(2,6-dichlorophenyl)benzamide and 4-Chloro-N-(2,6-dichlorophenyl)benzamide

- Structural Differences : These isomers differ in the position of the chlorine substituent on the benzamide ring (ortho vs. para).

- Crystallographic Properties: 2-Chloro isomer: Forms monoclinic crystals (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice . 4-Chloro isomer: Crystallizes in the triclinic system (space group P-1) with similar hydrogen-bonding motifs but distinct packing efficiency due to steric effects .

- Relevance : The positional isomerism significantly impacts molecular packing and solubility, critical for pharmaceutical formulation.

N-(2-Chloro-4-cyanophenyl)benzamide (CAS RN: 1402938-79-7)

- Key Features: Incorporates a cyano group at the 4-position of the phenyl ring.

- Applications : Such derivatives are explored as intermediates in agrochemical synthesis.

Nitro-Substituted Analogues

2-Chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide

- Structural Attributes : Combines nitro (electron-withdrawing) and phenylsulfanyl (electron-donating) groups.

- Comparative Reactivity : The nitro group increases oxidative stability but reduces solubility in polar solvents compared to the dichlorophenyl analogue .

- Biological Activity : Nitro-substituted benzamides are often investigated for antimicrobial properties due to their redox activity.

Methoxy- and Hydroxy-Substituted Derivatives

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

- Functional Groups : A methoxyethoxy side chain enhances hydrophilicity.

- Pharmacological Potential: Such modifications are common in drug design to improve bioavailability. The amino group at the 4-position allows for further functionalization, such as conjugation with targeting moieties .

N-(2-Hydroxyphenyl)-4-(dimethylamino)benzamide

- Spectroscopic Properties: The dimethylamino group acts as a strong electron donor, resulting in redshifted UV-Vis absorption compared to the dichlorophenyl analogue. This property is exploited in fluorescence-based sensing applications .

Hybrid and Complex Benzamides

N-{2-[4-(6-(2,4-Dichlorophenyl)pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-2-methylbenzamide

Data Table: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| N-(2,4-Dichlorophenyl)-2-methylbenzamide | C₁₄H₁₁Cl₂NO | 280.15 | 2-Me, 2,4-Cl₂ | High lipophilicity, crystallinity |

| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | C₁₃H₈Cl₃NO | 300.57 | 2-Cl, 2,6-Cl₂ | Monoclinic packing, hydrogen bonding |

| N-(2-Chloro-4-cyanophenyl)benzamide | C₁₄H₉ClN₂O | 256.69 | 2-Cl, 4-CN | Electrophilic carbonyl, agrochemical use |

| 2-Chloro-4-nitro-N-[2-(PhS)phenyl]benzamide | C₁₉H₁₂ClN₂O₃S | 383.83 | 2-Cl, 4-NO₂, 2-PhS | Oxidative stability, antimicrobial |

| N-(4-Amino-2-methylphenyl)-2-(2-MeO)benzamide | C₁₇H₂₀N₂O₃ | 300.35 | 4-NH₂, 2-Me, 2-MeO | Enhanced bioavailability, conjugatable |

Biological Activity

N-(2,4-dichlorophenyl)-2-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

This compound is characterized by its dichlorophenyl and methylbenzamide groups. The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The mechanisms through which it exerts these effects can vary depending on the biological context.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Comparison with Antibiotics : Its inhibition zones were comparable to standard antibiotics like ceftriaxone, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : Studies revealed that this compound effectively inhibited pro-inflammatory cytokines such as IL-6 and TNF-α.

- Mechanism : The compound's action appears to involve the downregulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.

3. Anticancer Activity

This compound has shown promise in cancer research:

- Cell Viability : In studies involving MCF-7 breast cancer cells, the compound significantly reduced cell viability at concentrations above 100 µM.

- Apoptosis Induction : Flow cytometry analysis indicated that treated cells exhibited characteristics of apoptosis, including cell cycle arrest at the S phase.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's antibacterial activity against clinical isolates of multidrug-resistant bacteria . The results suggested that modifications to the structure could enhance its potency.

- Anti-inflammatory Potential : Research conducted by Roxana et al. demonstrated that derivatives of this compound inhibited cytokine production in vitro . These findings support its potential use in inflammatory conditions.

- Cancer Cell Studies : A study focused on the effects of this compound on various cancer cell lines revealed that it induced apoptosis and inhibited cell proliferation . The compound's mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.